![molecular formula C17H18N2O5S B2959856 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921861-80-5](/img/structure/B2959856.png)
3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is complex, with multiple functional groups. It includes a benzenesulfonamide group, an indolin-2-one group, and methoxy groups.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been used in various chemical reactions. For instance, 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones have been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions in water .Scientific Research Applications
Organic Synthesis and Material Science Applications
Lignin Model Studies : Research on dimeric non-phenolic β-O-4-type lignin model compounds highlights the importance of such chemicals in understanding the mechanism of lignin acidolysis, which is crucial for developing environmentally friendly methods for lignin processing in the pulp and paper industry as well as for biofuel production. The study shows significant insights into the acidolysis mechanisms of compounds with structural elements related to 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, underlining its relevance in material science and organic synthesis (T. Yokoyama, 2015).
Liquid Crystal Research : Studies on methylene-linked liquid crystal dimers, including compounds with methoxy groups, are pivotal for developing new materials with specific optical and electronic properties. These materials have potential applications in displays, sensors, and other advanced technologies, demonstrating the scientific interest in compounds with similar functional groups (P. Henderson & C. Imrie, 2011).
Pharmacology and Toxicology
Antimicrobial and Plant Defense Metabolites : Benzoxazinoids, with structural similarities to this compound, have been studied for their role in plant defense and potential as antimicrobial agents. This research area explores the natural compounds' roles in allelopathy and defense against biological threats, highlighting the potential pharmacological applications of similar compounds (Wouter J. C. de Bruijn et al., 2018).
Synthesis and Application of Xylan Derivatives : The modification of xylan into ethers and esters, including those with methoxy groups, illustrates the application of similar chemical structures in developing new biopolymers with specific properties. These xylan derivatives have applications ranging from drug delivery systems to antimicrobial agents, showcasing the intersection of chemistry and pharmacology in creating new materials and medicines (K. Petzold-Welcke et al., 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes that contribute to the compound’s biological and clinical applications .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by a variety of factors, suggesting that environmental conditions may also play a role .
properties
IUPAC Name |
3,4-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-19-14-6-4-12(8-11(14)9-17(19)20)18-25(21,22)13-5-7-15(23-2)16(10-13)24-3/h4-8,10,18H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFMZJSJCOWQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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